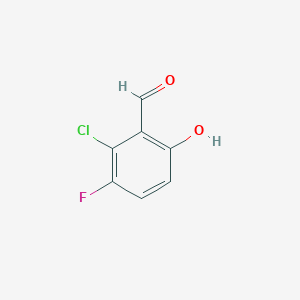
2-Chloro-3-fluoro-6-hydroxybenzaldehyde
Cat. No. B1423846
Key on ui cas rn:
1263378-00-2
M. Wt: 174.55 g/mol
InChI Key: BIJQDOONYNJEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08445510B2
Procedure details


2-Chloro-3-fluoro-6-methoxybenzaldehyde (46.0 g, 245 mmol) was added in a three neck flask equipped with a nitrogen inlet, a thermometer and an addition funnel. DCM (800 mL) was added and cooled to −70 to −78° C. using an acetone/dry ice bath. Boron tribromide (25.4 mL, 269 mmol) was diluted in 200 mL of dichloromethane and added to the reaction mixture slowly over a period of 1 h. The reaction mixture was allowed to warm to room temperature and stirred for 16 h. Then the reaction mixture was cooled to 0° C. in an ice bath and quenched by adding methanol (150 mL) over a period of 30 minutes and stirred at room temperature for 20 min. The solvents were removed, and the residue was diluted with dichloromethane and washed with aq. sodium bicarbonate solution followed by water. The organic layer was dried over sodium sulfate, filtered and concentrated to give crude product. It was purified by column chromatography on silica gel eluting with 2→3% methanol in dichloromethane, giving 34 g (80% yield) of the title compound. 1HNMR (300 MHz, CDCl3): δ=11.68 (s, 1H), 10.39 (s, 1H), 7.26-7.35 (m, 1H), 6.86-6.90 (m, 1H).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([O:11]C)[C:3]=1[CH:4]=[O:5].B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C(=CC=C1F)OC
|
Step Two
|
Name
|
|
|
Quantity
|
25.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-74 (± 4) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the reaction mixture slowly over a period of 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the reaction mixture was cooled to 0° C. in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding methanol (150 mL) over a period of 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 20 min
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aq. sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was purified by column chromatography on silica gel eluting with 2→3% methanol in dichloromethane
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=O)C(=CC=C1F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

